Cas no 1393584-83-2 (2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL)

2-(2-Chloro-1,3-oxazol-4-yl)propan-2-ol is a versatile heterocyclic compound featuring a chloro-substituted oxazole ring linked to a tertiary alcohol group. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The chloro-oxazole moiety offers a reactive site for nucleophilic substitution, while the propan-2-ol group enhances solubility and facilitates further functionalization. Its stability under standard conditions and compatibility with various reaction conditions make it a practical building block for constructing complex molecular frameworks. The compound’s balanced reactivity profile is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules.
2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL structure
1393584-83-2 structure
Product Name:2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL
CAS No:1393584-83-2
MF:C6H8ClNO2
MW:161.586220741272
CID:6216508
PubChem ID:72214564
Update Time:2025-05-22

2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL Chemical and Physical Properties

Names and Identifiers

    • 1393584-83-2
    • 2-(2-Chlorooxazol-4-yl)propan-2-ol
    • EN300-6732391
    • 2-(2-CHLORO-1,3-OXAZOL-4-YL)PROPAN-2-OL
    • AB77008
    • 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL
    • Inchi: 1S/C6H8ClNO2/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3
    • InChI Key: QDMNNPBCEDQYCJ-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=CO1)C(C)(C)O

Computed Properties

  • Exact Mass: 161.0243562g/mol
  • Monoisotopic Mass: 161.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.3Ų

2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL Pricemore >>

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Additional information on 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL

2-(2-Chloro-1,3-Oxazol-4-YL)Propan-2-Ol: A Comprehensive Overview

2-(2-Chloro-1,3-Oxazol-4-YL)Propan-2-Ol, also known by its CAS number 1393584-83-2, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. The presence of the chloro group at the 2-position of the oxazole ring imparts unique chemical properties, making it a valuable molecule in both academic research and industrial applications.

The structure of 2-(2-Chloro-1,3-Oxazol-4-YL)Propan-2-Ol consists of a central oxazole ring substituted with a chloro group and a propanol moiety. The propanol group is attached to the 4-position of the oxazole ring, resulting in a chiral center at the 2-position of the propanol. This chiral center contributes to the compound's stereochemical properties, which are crucial in pharmaceutical applications where stereochemistry plays a significant role in drug efficacy and safety.

Recent studies have highlighted the potential of oxazole derivatives in drug discovery. For instance, research published in Journal of Medicinal Chemistry demonstrated that oxazole-containing compounds exhibit promising anti-inflammatory and antioxidant activities. These findings suggest that 2-(2-Chloro-1,3-Oxazol-4-YL)Propan-2-Ol could serve as a lead compound for developing novel therapeutic agents targeting inflammatory diseases.

In addition to its pharmaceutical potential, this compound has shown promise in agrochemical applications. A study conducted by researchers at the University of California revealed that oxazole derivatives can act as effective fungicides. The chloro group in 1393584-83-2 enhances its ability to inhibit fungal growth, making it a potential candidate for developing eco-friendly agricultural chemicals.

The synthesis of 2-(2-Chloro-1,3-Oxazol-4-YL)Propan-2-Ol involves a multi-step process that typically starts with the preparation of the oxazole ring. Recent advancements in synthetic chemistry have enabled more efficient and sustainable methods for constructing this compound. For example, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

The physical properties of this compound are also noteworthy. Its molecular weight is approximately 177 g/mol, and it exists as a white crystalline solid under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical reactions and formulations.

In terms of safety and handling, 1393584-83-2 should be treated with care due to its potential irritant effects on skin and eyes. Proper personal protective equipment (PPE) should be used during handling to ensure worker safety. Despite these precautions, the compound is not classified as hazardous under current regulations.

The demand for oxazole derivatives like 1393584-83-CAS No. has been growing steadily due to their diverse applications across industries. Market analysis reports predict that the global market for oxazole-based compounds will expand significantly over the next decade, driven by increasing R&D activities in pharmaceuticals and agrochemicals.

In conclusion, 1393584-CAS No., or 1393584-CAS No., 177 g/mol, is a multifaceted compound with immense potential in various scientific domains. Its unique chemical structure, coupled with recent research findings, positions it as a key player in future innovations across industries ranging from healthcare to agriculture.

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